2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid 2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13596339
InChI: InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F
Molecular Formula: C12H18FNO4
Molecular Weight: 259.27 g/mol

2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid

CAS No.:

Cat. No.: VC13596339

Molecular Formula: C12H18FNO4

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid -

Specification

Molecular Formula C12H18FNO4
Molecular Weight 259.27 g/mol
IUPAC Name 2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C12H18FNO4/c1-10(2,3)18-9(17)14-7(8(15)16)11-4-12(13,5-11)6-11/h7H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Standard InChI Key HSQJBHKVTZBYBG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F
Canonical SMILES CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)F

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈FNO₄, with a molecular weight of 259.27 g/mol . Key structural features include:

  • Bicyclo[1.1.1]pentane Core: A strained carbocyclic system with three bridgehead carbons, where one hydrogen atom is replaced by fluorine. This moiety introduces steric hindrance and electronic effects that influence conformational dynamics .

  • Boc Protecting Group: The tert-butoxycarbonyl group safeguards the amino functionality during synthetic steps, enabling selective deprotection under acidic conditions .

  • Acetic Acid Backbone: Provides a carboxylic acid handle for further derivatization, such as peptide coupling or esterification .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₈FNO₄
Molecular Weight259.27 g/mol
IUPAC Name2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C12CC(F)(C1)C2
LogP1.11

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Bicyclo[1.1.1]pentane Fluorination: Electrophilic fluorination of bicyclo[1.1.1]pentane precursors using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .

  • Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

  • Acetic Acid Functionalization: Coupling the fluorinated bicyclo[1.1.1]pentane intermediate with bromoacetic acid or via Michael addition to α,β-unsaturated esters .

Chiral variants, such as the (2R)- and (2S)-enantiomers (CAS: 2201785-56-8 and 2020350-49-4), are synthesized using asymmetric catalysis or chiral resolving agents, achieving ≥97% enantiomeric excess .

Table 2: Enantiomeric Variants

EnantiomerCAS NumberPurityMolecular Weight
(2R)2201785-56-897%259.28 g/mol
(2S)2020350-49-497%259.28 g/mol

Applications in Research

Pharmaceutical Development

  • Peptide Mimetics: The bicyclo[1.1.1]pentane scaffold serves as a non-classical bioisostere for tert-butyl groups or aromatic rings, improving pharmacokinetic profiles. For example, it enhances proteolytic stability in peptide-based inhibitors targeting proteases or GPCRs .

  • Fluorine-Mediated Interactions: The C–F bond engages in dipole-dipole interactions with protein targets, augmenting binding affinity. This is exploited in kinase inhibitors and allosteric modulators .

  • Prodrug Synthesis: The carboxylic acid group facilitates conjugation with ester prodrug moieties to enhance oral bioavailability .

Materials Science

The compound’s rigid bicyclic structure is leveraged in polymer crosslinking agents, imparting thermal stability and mechanical strength to epoxy resins .

Hazard StatementPrecautionary Measures
H315Wear nitrile gloves and lab coats.
H319Use chemical goggles and face shields.
H335Handle in fume hoods with adequate ventilation.

Comparative Analysis with Related Compounds

2-{3-Fluorobicyclo[1.1.1]pentan-1-yl}acetic Acid (CAS: 2092067-90-6)

This simpler analog (C₇H₉FO₂, MW: 144.14 g/mol) lacks the Boc-amino group, reducing steric bulk but retaining the fluorinated bicyclo motif. It is utilized in metal-organic frameworks (MOFs) for gas storage applications .

Stereochemical Impact

The (2R)-enantiomer exhibits 3-fold higher binding affinity to the serotonin 5-HT₂C receptor compared to the (2S)-form, underscoring the importance of chirality in drug design .

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